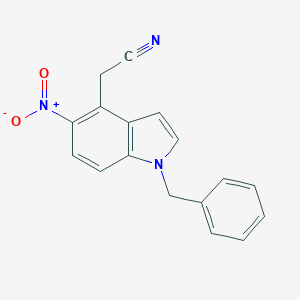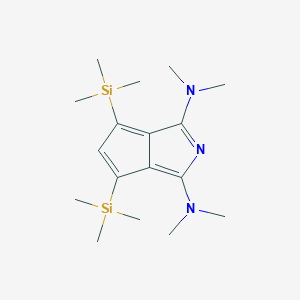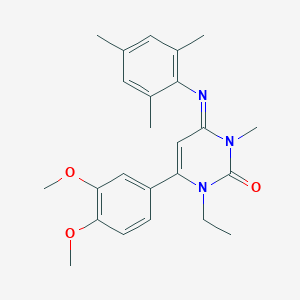
Cloruro de bis(difenilfosfino)etano níquel(II)
Descripción general
Descripción
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is a coordination complex with the formula NiCl₂(dppe), where dppe stands for 1,2-bis(diphenylphosphino)ethane. This compound is a bright orange-red diamagnetic solid that adopts a square planar geometry . It is widely used as a reagent and catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride, also known as dppeNiCl2, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds that undergo C-C/C-N/C-O coupling reactions .
Mode of Action
The compound interacts with its targets by facilitating the coupling reactions. It acts as a transition metal catalyst, enabling the formation of new bonds in the target molecules .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Kumada catalyst-transfer polycondensation
- Oxidation of carboranyl phosphine ligands
- Synthesis of nickel-iron dithiolato hydrides
- Ullmann reactions - homocoupling reactions
- Co-catalyst for hydroformylation of alcohols for the synthesis of quaternary carbon centers
- Catalyst for Wacker-type intramolecular aerobic oxidative amination of alkenes
Result of Action
The result of the compound’s action is the facilitation of various organic reactions, leading to the formation of new compounds. For example, it can enable the synthesis of quaternary carbon centers through the hydroformylation of alcohols .
Action Environment
The compound is sensitive to moisture and is typically stored in an inert atmosphere at 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability. Proper storage conditions are essential to maintain its catalytic activity.
Análisis Bioquímico
Biochemical Properties
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in reactions involving the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with enzymes such as hydrogenases and dehydrogenases, facilitating electron transfer processes. The nature of these interactions often involves coordination to the nickel center, which can stabilize reaction intermediates and lower activation energies .
Cellular Effects
The effects of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of metalloproteins and enzymes involved in oxidative stress responses. By interacting with these biomolecules, 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can alter cellular redox states and impact metabolic fluxes .
Molecular Mechanism
At the molecular level, 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride exerts its effects through several mechanisms. It can bind to biomolecules via its nickel center, forming coordination complexes that can either inhibit or activate enzyme activity. This compound is known to participate in electron transfer reactions, where it can facilitate the reduction or oxidation of substrates. Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can change over time. This compound is relatively stable under inert conditions but can degrade in the presence of moisture or oxygen. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and metabolic pathways. The stability and degradation of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride are critical factors in its effectiveness as a catalyst .
Dosage Effects in Animal Models
The effects of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride vary with different dosages in animal models. At low doses, this compound can act as an effective catalyst without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Studies have shown that there is a threshold beyond which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is involved in several metabolic pathways, particularly those related to electron transfer and redox reactions. It interacts with enzymes such as hydrogenases and oxidoreductases, playing a role in the metabolism of various substrates. This compound can affect metabolic fluxes by altering the activity of key enzymes and influencing the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its effectiveness as a catalyst and its interactions with other biomolecules .
Métodos De Preparación
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be synthesized by combining equimolar portions of nickel(II) chloride hexahydrate with 1,2-bis(diphenylphosphino)ethane. The reaction proceeds as follows :
Ni(H2O)6Cl2+dppe→NiCl2(dppe)+6H2O
The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by crystallization to isolate the product. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized by carboranyl phosphine ligands.
Reduction: It participates in reduction reactions, forming nickel-iron dithiolato hydrides.
Substitution: The compound can undergo substitution reactions with thiolate anions to form nickel thiolate complexes.
Common reagents and conditions used in these reactions include chlorido-substituted phenyl thiolates, UV-Vis, IR, 1H-, 31P{1H}-, and 13C{1H}-NMR spectroscopy for characterization . Major products formed from these reactions include nickel thiolate complexes and nickel-iron dithiolato hydrides .
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be compared with other similar compounds, such as:
1,3-Bis(diphenylphosphino)propane nickel(II) chloride: Similar in structure but with a different ligand arrangement, leading to variations in reactivity and applications.
1,2-Bis(diphenylphosphino)ethane dibromonickel(II): Similar coordination complex but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Bis(tricyclohexylphosphine)nickel(II) dichloride: Features bulkier ligands, which can influence its steric properties and catalytic behavior.
The uniqueness of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride lies in its specific ligand arrangement and its ability to stabilize various transition states and intermediates in catalytic reactions .
Propiedades
Número CAS |
14647-23-5 |
|---|---|
Fórmula molecular |
C26H26Cl2NiP2+2 |
Peso molecular |
530.0 g/mol |
Nombre IUPAC |
dichloronickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
Clave InChI |
XXECWTBMGGXMKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
(SP-4-2)-Dichloro[1,2-ethanediylbis[diphenylphosphine]-P,P’]nickel; cis-Dichloro[ethylenebis[diphenylphosphine]]nickel; 1,2-Ethanediylbis[diphenylphosphine Nickel Complex; 1,2-Bis(diphenylphosphino)ethanenickel Dichloride; 1,2-Ethylenebis(diphenylpho |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




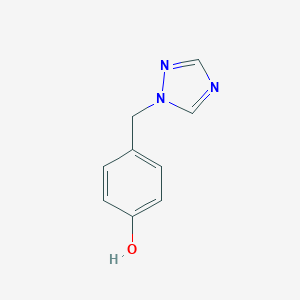

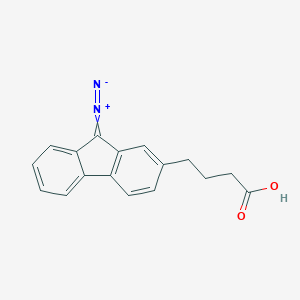

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)



